molecular formula C22H18N4O B11029341 2-(pyridin-4-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide

2-(pyridin-4-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide

Cat. No.: B11029341
M. Wt: 354.4 g/mol
InChI Key: TVBWJGDGJUETKL-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide is a quinoline-based compound characterized by a pyridin-4-yl group at the 2-position of the quinoline core and a second pyridin-4-yl moiety attached via an ethyl linker to the amide nitrogen. Its molecular framework is distinct due to the symmetrical placement of pyridinyl groups, which may influence solubility, stability, and binding affinity compared to analogs with varied substituents.

Properties

Molecular Formula

C22H18N4O

Molecular Weight

354.4 g/mol

IUPAC Name

2-pyridin-4-yl-N-(2-pyridin-4-ylethyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H18N4O/c27-22(25-14-7-16-5-10-23-11-6-16)19-15-21(17-8-12-24-13-9-17)26-20-4-2-1-3-18(19)20/h1-6,8-13,15H,7,14H2,(H,25,27)

InChI Key

TVBWJGDGJUETKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NCCC4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-4-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of Pyridine Groups: The pyridine groups can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the quinoline core.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-4-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridine derivatives in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine or quinoline derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(pyridin-4-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide exhibit anticancer properties. For instance, derivatives of quinoline and pyridine have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer lines, including breast and prostate cancers .

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyridine and quinoline derivatives. These compounds have demonstrated effectiveness against viruses such as HIV and influenza, suggesting that this compound could be explored for antiviral drug development .

Anti-inflammatory Effects

The compound's structure allows it to interact with biological pathways involved in inflammation. Research has shown that similar compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a related quinoline derivative significantly inhibited the growth of breast cancer cells in vitro. The mechanism involved the induction of apoptosis through the activation of caspase pathways, highlighting the potential of similar compounds in cancer therapy .

Case Study 2: Antiviral Activity

In another investigation, a series of pyridine-based compounds were tested against various viral strains. Results indicated that certain derivatives exhibited potent inhibitory effects on viral replication, suggesting that this compound could be effective against viral infections .

Mechanism of Action

The mechanism of action of 2-(pyridin-4-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can modulate enzymatic activity or receptor function. The pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related quinoline-4-carboxamide derivatives, focusing on substituent effects, physicochemical properties, and reported biological activities (where available).

Key Structural Variations and Implications

Substituent Diversity at the Quinoline 2-Position Target Compound: Pyridin-4-yl group . N-(3-acetylphenyl)-2-pyridin-4-ylquinoline-4-carboxamide (): Pyridin-4-yl retained, but the amide side chain is substituted with a 3-acetylphenyl group. 2-(4-Methylphenyl)-N-(2-pyridinyl)-4-quinolinecarboxamide (): 4-Methylphenyl at the quinoline 2-position and a pyridin-2-yl group on the amide. The methyl group increases hydrophobicity, while the pyridin-2-yl may alter binding orientation due to nitrogen positioning .

Amide Side Chain Modifications N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide (): A 3,4-dimethoxyphenyl ethyl group replaces the pyridin-4-yl ethyl in the target. Methoxy groups improve solubility but may reduce metabolic stability due to demethylation risks . N-(2-ethoxyphenyl)-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide (): Ethoxy and methyl groups on the amide and quinoline, respectively. Ethoxy enhances lipophilicity, while the methyl group introduces steric hindrance .

Bioactive Derivatives Compound 35 (): Features 3,3-difluoropyrrolidin-1-yl, 6-fluoro, and morpholinopropyl groups. Fluorine atoms enhance metabolic stability and membrane permeability, while the morpholine moiety improves solubility. This compound exhibits multi-stage antimicrobial activity, suggesting that electronegative substituents and heterocycles are critical for efficacy . N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-6-(3-piperazin-1-ylpropoxy)quinoline-4-carboxamide (): Incorporates a piperazine-propoxy group and difluoropyrrolidine. Piperazine enhances water solubility, and the cyano group may stabilize interactions with enzymes .

Physicochemical Properties

Compound (Reference) Molecular Formula Molecular Weight Notable Features
Target Compound C₂₂H₁₉N₅O (estimated) ~393.43 g/mol Dual pyridin-4-yl groups, ethyl linker
C₂₃H₁₇N₃O₂ 367.40 g/mol 3-Acetylphenyl side chain
C₂₂H₁₇N₃O 339.39 g/mol 4-Methylphenyl, pyridin-2-yl
C₂₅H₂₃N₃O₃ 413.48 g/mol 3,4-Dimethoxyphenyl ethyl
C₂₄H₂₈F₂N₆O₃ 518.52 g/mol Piperazine-propoxy, difluoropyrrolidine
  • Solubility: Compounds with polar groups (e.g., hydroxy in , morpholine in ) exhibit higher aqueous solubility than those with non-polar substituents (e.g., methyl in ). The target compound’s pyridinyl groups may confer moderate solubility .

Biological Activity

2-(pyridin-4-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide, a compound belonging to the quinoline family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and data.

Chemical Structure and Properties

The compound's molecular formula is C22H18N4OC_{22}H_{18}N_{4}O with a molecular weight of 354.4 g/mol. Its structure includes two pyridine rings and a quinoline core, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC22H18N4O
Molecular Weight354.4 g/mol
CAS Number1401536-55-7
SMILESO=C(NCCc1ccncc1)c1cc(-c2ccncc2)nc2ccccc12

Synthesis

The synthesis of this compound typically involves multicomponent reactions and can be optimized through various catalytic processes. The synthesis pathways are significant as they influence the yield and purity of the compound, which in turn affects its biological activity.

Antifungal Activity

Research indicates that derivatives of pyridinyl quinolines exhibit significant antifungal properties. For instance, compounds similar to this compound have shown efficacy against Candida albicans and Cryptococcus neoformans . A study reported that related compounds demonstrated minimal inhibitory concentrations (MIC) that effectively inhibited fungal growth, highlighting their potential as antifungal agents .

Antibacterial Properties

The compound's structural analogs have been evaluated for antibacterial activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). The quinoline scaffold is known for its ability to disrupt bacterial cell wall synthesis, making it a target for developing novel antibiotics .

Antitumor Activity

Preliminary studies suggest that this compound may also possess antitumor properties. Analogous quinoline derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various in vitro and in vivo models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

  • Antifungal Efficacy : A study demonstrated that specific derivatives of pyridinyl quinolines had MIC values against Candida species , indicating potential use in treating fungal infections .
  • Antibacterial Action : Another investigation into related compounds revealed effective inhibition of MRSA, suggesting that modifications to the quinoline structure could enhance antibacterial potency .
  • Antitumor Potential : Research on similar compounds indicated promising results in inhibiting tumor cell lines, warranting further exploration into their mechanisms of action .

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